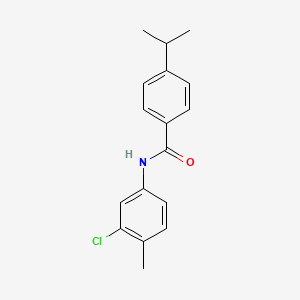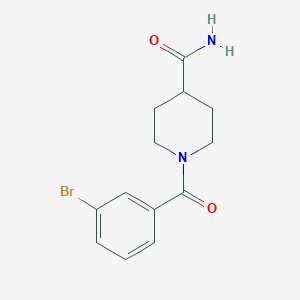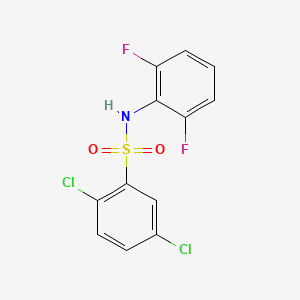
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, also known as DAS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a promising candidate for use in various research fields. One of the most notable applications of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is in cancer research. Studies have shown that 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other cancer cells such as lung and colon cancer cells.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for use in treating inflammatory diseases. It has also been found to have neuroprotective activity, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. One area of interest is in developing 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide-based therapies for cancer treatment. Another potential direction is in exploring the anti-inflammatory and neuroprotective effects of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide for use in treating other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. This method has been reported to yield high purity and high yield of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, making it a reliable method for synthesizing this compound.
Propiedades
IUPAC Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F2NO2S/c13-7-4-5-8(14)11(6-7)20(18,19)17-12-9(15)2-1-3-10(12)16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSQGGTMHZYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
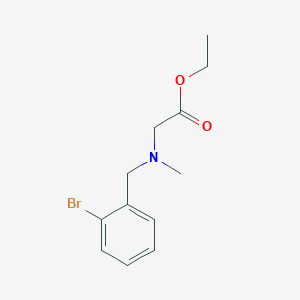
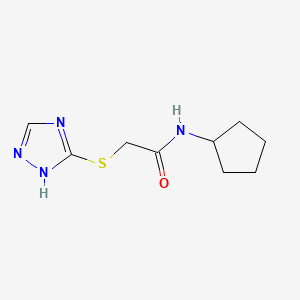
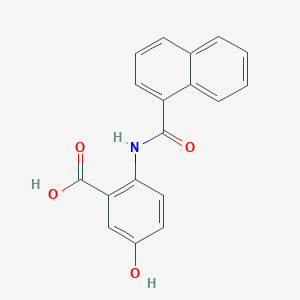
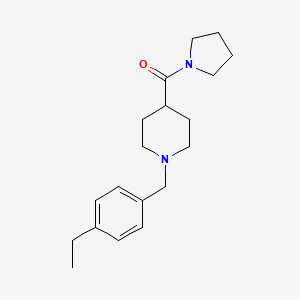
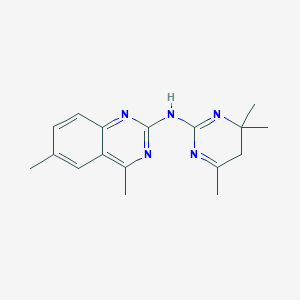
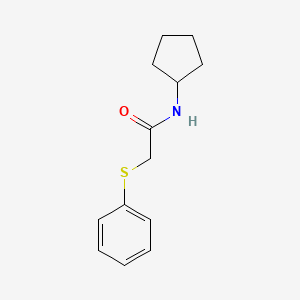
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
